molecular formula C8H9ClN4 B1393800 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride CAS No. 1071623-05-6

5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1393800
CAS No.: 1071623-05-6
M. Wt: 196.64 g/mol
InChI Key: AXCMWLFDZDAQRY-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9ClN4 and its molecular weight is 196.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyridin-3-yl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H3,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCMWLFDZDAQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine Hydrochloride: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride. Pyrazole-pyridine hybrid scaffolds are of significant interest in medicinal chemistry, serving as foundational structures for a wide array of therapeutic agents due to their diverse biological activities.[1][2][3] This document, intended for researchers and drug development professionals, outlines a robust and reproducible synthetic pathway, beginning from common starting materials. The causality behind critical experimental choices is explained to provide field-proven insights. Full characterization of the target compound is detailed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with all data concisely summarized. This guide serves as an authoritative resource for the reliable production and validation of this valuable chemical building block.

Introduction: The Strategic Value of Pyrazole-Pyridine Scaffolds

In the landscape of modern medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The pyrazole nucleus is a quintessential example, forming the core of numerous blockbuster drugs and clinical candidates.[1][4] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique arrangement of hydrogen bond donors and acceptors, making it a versatile pharmacophore for designing inhibitors of enzymes like kinases and cyclooxygenases (COX).[4][5]

When fused or linked with a pyridine ring, another critical pharmacophore, the resulting hybrid molecule gains enhanced therapeutic potential.[2][6] The pyridine nitrogen introduces a basic center that can improve pharmacokinetic properties and provide an additional point of interaction with biological targets.[6] The specific compound, 5-(Pyridin-3-yl)-1H-pyrazol-3-amine, combines these features, presenting three key points for further chemical modification: the pyrazole N-H, the pyrazole C3-amine, and the pyridine nitrogen. This makes it an exceptionally valuable intermediate for generating libraries of novel compounds for screening in oncology, inflammation, and infectious disease research.[7][8] This guide provides the necessary technical details to empower researchers to synthesize and validate this high-value compound.

Synthetic Strategy and Retrosynthetic Analysis

The most reliable and widely adopted method for constructing the 3-aminopyrazole ring system is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-dielectrophile.[9][10] This approach is favored due to its high efficiency, regioselectivity, and the general accessibility of the required precursors.

Our retrosynthetic strategy for 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride begins by disconnecting the hydrochloride salt to reveal the free base. The core pyrazole ring is then disconnected via the established cyclocondensation pathway, yielding hydrazine and the key β-ketonitrile intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile. This precursor can be readily synthesized through a Claisen condensation of an appropriate nicotinic acid ester with acetonitrile.

G Target 5-(Pyridin-3-yl)-1H-pyrazol-3-amine HCl FreeBase 5-(Pyridin-3-yl)-1H-pyrazol-3-amine Target->FreeBase Salt Disconnection Intermediates Hydrazine + 3-Oxo-3-(pyridin-3-yl)propanenitrile FreeBase->Intermediates Pyrazole Ring Formation (Cyclocondensation) Precursors Ethyl Nicotinate + Acetonitrile Intermediates->Precursors β-Ketonitrile Formation (Claisen Condensation)

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

The synthesis is a three-stage process. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile

This stage involves a base-catalyzed Claisen condensation. The use of an anhydrous solvent is critical to prevent the hydrolysis of the strong base and the ester, which would significantly reduce the yield.

  • Reagents: Ethyl nicotinate, acetonitrile, sodium ethoxide, 1M Hydrochloric acid, diethyl ether.

  • Apparatus: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

  • Procedure:

    • Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel.

    • Under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol (150 mL).

    • In the dropping funnel, prepare a mixture of ethyl nicotinate (1.0 eq.) and anhydrous acetonitrile (1.5 eq.).

    • Add the mixture from the dropping funnel to the stirred sodium ethoxide solution dropwise over 30 minutes, maintaining the temperature below 30°C.

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours. The formation of a precipitate should be observed.

    • Cool the mixture to room temperature and then in an ice bath.

    • Carefully neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 6-7.

    • Remove the ethanol under reduced pressure.

    • Extract the resulting aqueous residue with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine (Free Base)

This is the core cyclocondensation step. The reaction is driven to completion by heating, which facilitates the final dehydration and aromatization of the pyrazole ring.

  • Reagents: 3-Oxo-3-(pyridin-3-yl)propanenitrile, hydrazine hydrate, ethanol.

  • Apparatus: Round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • To a solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq.) in ethanol (100 mL) in a round-bottom flask, add hydrazine hydrate (1.2 eq.).

    • Heat the mixture at reflux with stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude solid is triturated with cold water, collected by vacuum filtration, and washed with a small amount of cold ethanol to afford the free base as a solid.

Stage 3: Formation of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine Hydrochloride

The final step converts the free base into its more stable and water-soluble hydrochloride salt. Anhydrous conditions are preferable to obtain a crystalline, non-hygroscopic product.

  • Reagents: 5-(Pyridin-3-yl)-1H-pyrazol-3-amine, 2M HCl in diethyl ether (or isopropanol), anhydrous ethanol.

  • Apparatus: Erlenmeyer flask, magnetic stirrer.

  • Procedure:

    • Dissolve the synthesized free base (1.0 eq.) in a minimal amount of anhydrous ethanol with gentle warming.

    • Cool the solution to 0°C in an ice bath.

    • While stirring, add 2M HCl in diethyl ether (1.1 eq.) dropwise. A precipitate will form immediately.

    • Continue stirring at 0°C for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the final title compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ring Formation cluster_2 Stage 3: Salt Formation a Ethyl Nicotinate + Acetonitrile b Claisen Condensation (NaOEt, EtOH) a->b c 3-Oxo-3-(pyridin-3-yl)propanenitrile b->c d Cyclocondensation (Hydrazine Hydrate, EtOH, Reflux) c->d e 5-(Pyridin-3-yl)-1H-pyrazol-3-amine (Free Base) d->e f Acidification (HCl in Ether/IPA) e->f g 5-(Pyridin-3-yl)-1H-pyrazol-3-amine HCl (Final Product) f->g

Caption: Experimental workflow for the synthesis.

Comprehensive Characterization

Validation of the molecular structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals corresponding to the pyridine and pyrazole rings. The protons on the pyridine ring will appear as multiplets in the aromatic region (δ 7.5-9.0 ppm). A characteristic singlet for the pyrazole C4-H should be observed around δ 6.5-7.0 ppm. The amine (-NH₂) protons will likely appear as a broad singlet, and the pyrazole N-H proton will also be a broad singlet, both of which are D₂O exchangeable. The hydrochloride salt formation may cause downfield shifts of adjacent protons.

  • ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): The carbon spectrum will confirm the presence of all nine carbon atoms. Aromatic carbons of the pyridine and pyrazole rings will resonate in the δ 100-160 ppm range.

  • Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum provides functional group information. Key absorption bands are expected for the N-H stretching vibrations of the amine and pyrazole ring (typically broad, ~3100-3400 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings will appear in the 1500-1650 cm⁻¹ region.[11][12]

  • Mass Spectrometry (MS-ESI+): Electrospray ionization mass spectrometry in positive mode is expected to show the protonated molecular ion of the free base [M+H]⁺ at m/z corresponding to the calculated exact mass of C₈H₉N₄⁺.

Summary of Characterization Data
Analysis Parameter Expected Result
Appearance Physical StateOff-white to pale yellow crystalline solid
¹H NMR Pyridine-Hδ 7.5 - 9.0 ppm (multiplets)
Pyrazole C4-Hδ ~6.5 - 7.0 ppm (singlet)
Amine (-NH₂)Broad singlet, D₂O exchangeable
Pyrazole N-HBroad singlet, D₂O exchangeable
¹³C NMR Aromatic/Heteroaromatic Cδ 100 - 160 ppm
IR (cm⁻¹) N-H Stretch3100 - 3400 (broad)
Aromatic C-H Stretch> 3000
C=N, C=C Stretch1500 - 1650
MS (ESI+) [M+H]⁺ of Free Basem/z = 161.08 (for C₈H₈N₄)

Discussion and Field Insights

The successful synthesis of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride hinges on careful control of reaction conditions, particularly in the initial Claisen condensation. The purity of the β-ketonitrile intermediate directly impacts the ease of purification of the final product. Researchers may find that purification of the free base by column chromatography prior to salt formation yields a hydrochloride salt of higher purity.

For drug development professionals, the conversion to the hydrochloride salt is a non-negotiable step. The free base often exhibits poor solubility in aqueous media and can be less stable for long-term storage. The salt form not only improves these properties but also provides a consistent crystalline solid, which is essential for accurate weighing and formulation during high-throughput screening and subsequent preclinical development. The presence of the basic pyridine nitrogen and the 3-amino group means that a dihydrochloride salt could potentially form, depending on the stoichiometry of the added acid. The protocol provided aims for the monohydrochloride, but characterization (e.g., by elemental analysis) is crucial for confirmation.

Conclusion

This guide has detailed a reliable and well-documented three-stage synthetic route for 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride. By explaining the rationale behind the chosen methodologies and providing a full suite of expected characterization data, this document serves as a self-validating protocol for researchers. The successful synthesis and confirmation of this compound provide access to a versatile chemical scaffold poised for elaboration into novel therapeutic candidates, underscoring its importance in the field of drug discovery.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • UOC. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of drug discovery and development, the exploration of novel heterocyclic scaffolds is paramount to unlocking new therapeutic avenues. Among these, the pyrazole nucleus and its derivatives have garnered significant attention due to their diverse biological activities.[1][2] This guide focuses on a specific, promising, yet sparsely documented molecule: 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride .

Given the nascent stage of research into this particular salt, this document serves as both a repository of known information on structurally related compounds and a methodological framework for its comprehensive physicochemical characterization. For the researcher, scientist, or drug development professional, this guide is designed to be a practical tool, blending established analytical techniques with the predictive power of chemical similarity. We will delve into the core physicochemical properties, providing not just data, but the rationale behind the experimental approaches, ensuring a self-validating and robust characterization process.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any active pharmaceutical ingredient (API) is confirming its molecular structure. 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a pyridinyl group at the 5-position and an amine group at the 3-position, presented as a hydrochloride salt.

Molecular Formula: C₈H₉ClN₄ Molecular Weight: 196.64 g/mol

The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound.

Spectroscopic Confirmation

A suite of spectroscopic techniques is essential for unambiguous structural confirmation. While specific spectra for the title compound are not widely published, the expected spectral features can be inferred from analogous structures.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the pyridine and pyrazole rings will exhibit characteristic chemical shifts and coupling constants. The aromatic protons of the pyridine ring are expected in the δ 7.0-9.0 ppm range. The pyrazole ring proton will likely appear as a singlet around δ 6.0-7.0 ppm. The amine protons will present as a broad singlet, the position of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon signals for the pyridine and pyrazole rings will be observed in the aromatic region (δ 100-160 ppm).

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands. Expected peaks include:

  • N-H stretching of the amine and pyrazole ring (3200-3500 cm⁻¹)

  • C=N and C=C stretching of the aromatic rings (1500-1600 cm⁻¹)

  • C-N stretching (1250-1350 cm⁻¹)

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the parent cation [M+H]⁺ at m/z 161.08.

Physicochemical Properties: A Quantitative Approach

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy. For related pyrazole derivatives, melting points can vary significantly based on substitution patterns. For instance, 5-(Pyridin-3-yl)-1H-pyrazole-3-carbohydrazide has a melting point of 263-265 °C[5], while 5-phenyl-1H-pyrazol-3-amine melts at 123-130°C. The hydrochloride salt of the title compound is expected to have a relatively high melting point, likely with decomposition.

Table 1: Melting Points of Structurally Related Pyrazole Compounds

CompoundMelting Point (°C)Reference
5-(Pyridin-3-yl)-1H-pyrazole-3-carbohydrazide263-265 (decomp.)[5]
5-Phenyl-1H-pyrazol-3-amine123-130[6]
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid308-310 (decomp.)[4]

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: Finely powder the crystalline sample of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Use a heating rate of 1-2 °C/min for accurate determination.

  • Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten.

Solubility

Solubility is a key factor influencing oral bioavailability. The hydrochloride salt form is anticipated to enhance aqueous solubility compared to the free base.

Qualitative Solubility Assessment: A preliminary assessment of solubility in various solvents is recommended. Based on the structure, the compound is expected to be soluble in polar protic solvents like water and methanol, and in polar aprotic solvents like DMSO.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Equilibration: Add an excess amount of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as RP-HPLC with UV detection.[7]

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge or filter equil1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Quantify concentration by RP-HPLC sep2->ana1

Caption: Shake-flask method for thermodynamic solubility.

Dissociation Constant (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride has multiple ionizable centers: the pyridine nitrogen, the pyrazole nitrogens, and the exocyclic amine.

Predicted pKa Values:

  • The pyridine nitrogen is expected to have a pKa around 5-6.

  • The exocyclic amine is likely to have a pKa in the range of 3-5.

  • The pyrazole ring itself is weakly basic.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of the compound in water or a co-solvent system at a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Analytical Characterization

Robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile technique for assessing the purity and quantifying the concentration of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride.[7]

Typical RP-HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile or MethanolThe acidic modifier improves peak shape for basic analytes. The organic solvent elutes the compound.
Gradient Isocratic or gradient elutionA gradient is often used for purity analysis to resolve impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm)The aromatic nature of the compound allows for sensitive UV detection.
Injection Volume 5-20 µLDependent on the concentration of the sample.

Workflow for RP-HPLC Method Development

G start Start col_sel Column Selection (C18) start->col_sel mp_opt Mobile Phase Optimization (Aqueous/Organic Ratio, pH) col_sel->mp_opt flow_det Flow Rate & Detection (1 mL/min, UV 254 nm) mp_opt->flow_det grad_iso Gradient vs. Isocratic flow_det->grad_iso validation Method Validation (Linearity, Precision, Accuracy) grad_iso->validation end Final Method validation->end

Caption: A logical flow for developing a robust RP-HPLC method.

Stability Considerations

Understanding the stability of a compound under various stress conditions is crucial for formulation development and determining its shelf-life.

Forced Degradation Studies: The compound should be subjected to stress conditions as per ICH guidelines, including:

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

  • Oxidation: Exposure to hydrogen peroxide.

  • Thermal Stress: Heating the solid compound.

  • Photostability: Exposure to UV and visible light.

The degradation products should be characterized, and the analytical method should be validated to be stability-indicating.

Conclusion and Future Directions

This guide provides a comprehensive framework for the physicochemical characterization of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride. While direct experimental data for this specific molecule is limited, by leveraging information from structurally related pyrazole derivatives, we have outlined the critical properties and the methodologies to determine them. The provided protocols and workflows are intended to empower researchers to generate high-quality, reliable data, thereby accelerating the journey of this promising compound from the laboratory to potential clinical applications. Future work should focus on generating empirical data for the title compound to validate the predictions and further elucidate its biopharmaceutical properties.

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Sources

spectroscopic analysis (NMR, HPLC, LC-MS) of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine Hydrochloride

Introduction

In the landscape of pharmaceutical development, the structural and analytical characterization of novel chemical entities is the bedrock of safety, efficacy, and regulatory compliance. Heterocyclic compounds, particularly those containing pyrazole and pyridine scaffolds, are of immense interest due to their prevalence in biologically active molecules. This guide provides a comprehensive technical exploration of the analytical methodologies required for the characterization of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride, a molecule possessing key structural motifs relevant to medicinal chemistry.

This document eschews a generic template, instead adopting a structure that mirrors the logical workflow of a senior scientist tasked with a complete analytical workup. We will proceed from unambiguous structure elucidation by Nuclear Magnetic Resonance (NMR), to the assessment of purity and potency via High-Performance Liquid Chromatography (HPLC), and finally to the confirmation of identity and impurity profiling using Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind each experimental choice is explained, reflecting field-proven insights and ensuring that each protocol is a self-validating system.

Part 1: Unambiguous Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the definitive technique for the de novo structural determination of organic molecules. For a complex heteroaromatic system like 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride, a multi-dimensional approach is not just beneficial, but essential for irrefutable assignment. Key challenges include the potential for tautomerism in the pyrazole ring and the presence of multiple exchangeable protons (NH, NH₂) which can complicate spectral interpretation.[1][2]

Foundational Step: Optimized Sample Preparation

The quality of NMR data is directly contingent on the sample preparation. The choice of solvent is the most critical parameter. For this compound, a hydrochloride salt with multiple labile protons, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice over less polar options like chloroform-d (CDCl₃).

Causality:

  • Solubility: As a hydrochloride salt, the compound exhibits high polarity and is readily soluble in DMSO.

  • Observation of Exchangeable Protons: The NH and NH₂ protons exchange slowly in DMSO-d₆, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum. In contrast, these signals are often broadened into the baseline or exchange completely in solvents like CDCl₃.[1]

  • Chemical Shift Stability: DMSO-d₆ provides a stable chemical shift reference, crucial for accurate data interpretation.

Protocol 1: NMR Sample Preparation

  • Accurately weigh 5-10 mg of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride into a clean, dry NMR tube. For ¹³C and 2D NMR, a more concentrated sample (~15-20 mg) is recommended to reduce acquisition time.[1]

  • Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the tube.

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • For confirmation of N-H protons, acquire an initial ¹H spectrum, then add a single drop of deuterium oxide (D₂O), shake vigorously, and re-acquire the spectrum. The signals corresponding to the NH and NH₂ protons will disappear or significantly diminish.[1]

Data Acquisition & Interpretation: A Multi-technique Approach

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for full structural assignment.

¹H NMR Analysis: The proton spectrum provides the initial map of the molecule. The hydrochloride form will induce a general downfield shift (deshielding) of the pyridine ring protons due to the protonation of the pyridine nitrogen.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm)
Pyridine H2'8.8 - 9.0
Pyridine H6'8.5 - 8.7
Pyridine H4'8.0 - 8.2
Pyridine H5'7.4 - 7.6
Pyrazole H46.0 - 6.2
Pyrazole NH12.0 - 13.0
Amine NH₂5.5 - 6.0

¹³C NMR Analysis: This spectrum reveals the carbon skeleton. A DEPT-135 or APT experiment is crucial to differentiate between CH (positive signal) and quaternary carbons (absent).

2D NMR for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): This experiment is essential for confirming the spin systems within the pyridine ring by identifying which protons are coupled to each other.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Provides a direct correlation between each proton and the carbon it is attached to, allowing for the definitive assignment of all protonated carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-4 bond) correlations between protons and carbons. This is the only way to definitively prove the connectivity between the pyridine ring and the pyrazole ring (e.g., a correlation from pyridine H4' or H6' to the pyrazole C5) and to assign the quaternary carbons.[1][3]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_analysis Final Structure Confirmation Prep Weigh Sample (5-20 mg) Dissolve in DMSO-d6 H1 ¹H NMR (Initial Structure Map) Prep->H1 D2O D₂O Exchange (Confirm NH/NH₂) H1->D2O C13 ¹³C & DEPT-135 (Carbon Skeleton) H1->C13 Structure Unambiguous Structure 5-(Pyridin-3-yl)-1H-pyrazol-3-amine HCl H1->Structure COSY COSY (H-H Coupling) C13->COSY C13->Structure HSQC HSQC (Direct C-H Bonds) COSY->HSQC COSY->Structure HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Structure HMBC->Structure HPLC_Dev cluster_column Column Selection cluster_mobile Mobile Phase cluster_issues Potential Issues Analyte Analyte: Polar Amine Hydrochloride Start Start: Reversed-Phase HPLC Analyte->Start C18 Standard C18 Start->C18 Initial Test pH Acidic pH is CRITICAL (e.g., 0.1% Formic Acid) Start->pH Solvent Acetonitrile / Water Start->Solvent Tailing Peak Tailing C18->Tailing Retention Poor Retention C18->Retention AQ_C18 Polar-Endcapped C18 (AQ-Type) Optimized_Method Optimized_Method AQ_C18->Optimized_Method Optimized Method MM Mixed-Mode (RP/Ion-Exchange) MM->Optimized_Method Optimized Method pH->Optimized_Method Optimized Method Solvent->Optimized_Method Optimized Method Tailing->AQ_C18 Solution 1 Tailing->MM Solution 2 Retention->AQ_C18 Solution 1 Retention->MM Solution 2 Fragmentation Parent [M+H]⁺ 5-(Pyridin-3-yl)-1H-pyrazol-3-amine Frag1 Loss of NH₃ (Amine group) Parent->Frag1 Frag2 Pyridine Ring Fragment Parent->Frag2 N-N Cleavage Frag3 Pyrazole Ring Fragment Parent->Frag3 C-C Cleavage Frag4 Loss of HCN (From Pyridine or Pyrazole) Frag2->Frag4

Sources

Computational Pharmacodynamics: Modeling the 5-(Pyridin-3-yl)-1H-pyrazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The compound 5-(Pyridin-3-yl)-1H-pyrazol-3-amine (hereafter referred to as PPA ) represents a "privileged scaffold" in medicinal chemistry, particularly for Type I ATP-competitive kinase inhibitors. Its structural architecture—a bi-heteroaryl system capable of donor-acceptor hydrogen bonding—mimics the adenine ring of ATP, making it a potent hinge-binder for targets such as Aurora Kinases , CDKs , and RIPK1 .

However, the hydrochloride salt form presents specific modeling challenges. Naive docking of the salt form often leads to electrostatic artifacts. This guide details a rigorous in silico workflow to transition PPA from its crystalline salt state to a bioactive, solvated ligand, ensuring accurate prediction of binding thermodynamics.

Core Challenges Addressed
  • Desalting & Ionization: Handling the HCl counter-ion and determining the correct protonation state at physiological pH.

  • Tautomeric Enumeration: The 3-aminopyrazole moiety exhibits annular tautomerism (1H- vs. 2H-), which drastically alters the hydrogen bond donor/acceptor profile.

  • Hinge-Region Fidelity: Ensuring the docking protocol recapitulates the canonical donor-acceptor-donor (DAD) or donor-acceptor (DA) motifs seen in kinase crystallography.

Phase I: Ligand Preparation & Quantum Mechanics

The accuracy of any molecular docking study depends entirely on the quality of the input ligand. For PPA-HCl, the "garbage in, garbage out" principle is acute due to the salt form.

Desalting and Protonation States

The hydrochloride salt exists to stabilize the molecule in the solid state (crystal lattice). In a biological buffer (pH 7.4), the HCl dissociates.

  • Step 1: Remove the Cl⁻ counter-ion.

  • Step 2: Calculate pKa for ionizable nitrogens.

    • Pyridine Nitrogen:[1] pKa

      
       5.2. At pH 7.4, this is predominantly neutral  (deprotonated).
      
    • Pyrazole Nitrogen: pKa

      
       2.5 (for protonation). At pH 7.4, the ring is neutral .
      
    • Exocyclic Amine: pKa

      
       14 (very high). It remains neutral (–NH2), not protonated (–NH3⁺), due to resonance delocalization into the pyrazole ring.
      

Protocol: Generate the neutral free base as the starting species. Do not dock the cationic form unless the specific binding pocket has a pH < 5.0.

Tautomeric Enumeration (Critical)

The PPA scaffold can exist in multiple tautomeric forms. The 1H-pyrazole nitrogen can shift, and the amino group can theoretically tautomerize to an imine (though less stable).

Tautomer IDStructure DescriptionH-Bond Pattern (Hinge)Probability (Solution)
T1 (Dominant) 1H-pyrazole (N at pos 1 has H)Donor-AcceptorHigh
T2 (Minor) 2H-pyrazole (N at pos 2 has H)Acceptor-DonorMedium
T3 (Rare) 3-imino-2,3-dihydropyrazoleDonor-DonorLow

Scientific Insight: In the kinase hinge region, the protein backbone (e.g., Glu/Met residues) dictates which tautomer binds. You must generate and dock both T1 and T2.

QM Geometry Optimization

Before docking, relax the ligand geometry using Density Functional Theory (DFT) to resolve the torsion angle between the pyridine and pyrazole rings.

  • Software: Gaussian / Jaguar / ORCA

  • Method: B3LYP/6-31G**

  • Objective: Determine the rotational energy barrier. The rings are likely twisted (approx. 15-30°) in solution but may planarize upon binding.

Phase II: Molecular Docking Strategy

We utilize a "Surrogate Target Strategy." If your specific target is unknown, validate the protocol using Aurora A Kinase (PDB: 2W1G) or CDK2 (PDB: 2VTO) , which co-crystallize with aminopyrazole analogs.

The Workflow Visualization

The following diagram illustrates the decision tree for processing the PPA-HCl salt into a docking-ready pose.

PPA_Workflow cluster_prep Ligand Preparation Input Input: PPA-HCl Salt (Crystal Structure) Desalt Desalting: Remove Cl- Ion Input->Desalt Prot pKa Calculation: pH 7.4 -> Neutral Base Desalt->Prot Taut Tautomer Enumeration: Generate 1H and 2H forms Prot->Taut QM QM Optimization: B3LYP/6-31G** Taut->QM Dock Ensemble Docking: (Glide/AutoDock Vina) QM->Dock Filter Interaction Filter: Hinge H-Bonds Dock->Filter

Figure 1: Computational pipeline for processing 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride.

Docking Protocol (Step-by-Step)
  • Grid Generation:

    • Center the grid box on the centroid of the co-crystallized ligand in the hinge region.

    • Size: 20Å x 20Å x 20Å (standard).

  • Constraint Setup (Crucial):

    • Define a Hydrogen Bond Constraint on the backbone NH and CO of the hinge residue (e.g., Ala160 in Aurora A).

    • Reasoning: PPA is a hinge binder. Poses that do not satisfy this interaction are false positives.

  • Sampling:

    • Use "Extra Precision" (XP) or equivalent exhaustive search.

    • Keep top 10 poses per tautomer.

  • Scoring:

    • Prioritize poses where the Pyrazole-Pyridine dihedral angle is < 30° (planar conformation favors resonance but fights steric clash).

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the salt bridges (if any) and water-mediated interactions involving the pyridine nitrogen.

System Setup[4][8][9]
  • Force Field: CHARMM36m or OPLS4 (optimized for heteroaryl small molecules).

  • Solvation: TIP3P water model, cubic box with 10Å buffer.

  • Neutralization: Add Na⁺/Cl⁻ to 0.15 M physiological strength.[2] Note: The Cl⁻ from the original drug salt is now part of the bulk solvent, not explicitly attached to the ligand.

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT): 100 ps at 300 K (Berendsen thermostat). Restrain ligand heavy atoms.

  • Equilibration (NPT): 100 ps at 1 atm (Parrinello-Rahman barostat). Release restraints.

  • Production Run: 50–100 ns.

Analysis Metrics[10][11][12]
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable binding mode.

  • H-Bond Occupancy: Calculate the % of simulation time the Hinge H-bonds are present. A value > 60% confirms a specific binder.

Phase IV: Binding Free Energy (MM/GBSA)

To rank PPA against other analogs, calculate the binding free energy (


).


Table 1: Expected Energy Components for PPA Binding

ComponentContributionSource in PPA Scaffold
Coulombic Favorable (-)H-bonds (Hinge), Pyridine-Solvent interactions
Van der Waals Favorable (-)Hydrophobic packing of Pyrazole/Pyridine rings
Solvation (GB) Unfavorable (+)Desolvation penalty of the polar amine/nitrogens
Non-Polar Solv Favorable (-)Burial of the hydrophobic surface area

Interpretation: The Pyridine ring often protrudes into the solvent-accessible region. If the desolvation penalty is too high (due to the exposed nitrogen), the affinity drops.

Interaction Map (Hinge Region)

The following diagram details the specific atomic contacts expected for PPA in a generic kinase pocket.

Interaction_Map Lig_NH Pyrazole NH (Donor) Prot_CO Hinge Backbone C=O (Acceptor) Lig_NH->Prot_CO H-Bond Lig_N Pyrazole N (Acceptor) Lig_Pyr Pyridine Ring (Solvent Exposed) Water Conserved Water (Optional Bridge) Lig_Pyr->Water Solvation Prot_NH Hinge Backbone NH (Donor) Prot_NH->Lig_N H-Bond

Figure 2: Schematic of the bidentate hydrogen bonding network between PPA and the Kinase Hinge.

References

  • PPA as a Kinase Scaffold: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: PMC / NIH. [Link]

  • Tautomerism in Drug Design: Molecular modeling studies on pyrrole-based antitubulin agents: Docking, 3D-QSAR and incorporation of tautomerism. Source: ResearchGate. [Link]

  • MD Simulations of Salts: Molecular Dynamics Simulation of Association Processes in Aqueous Solutions of Maleate Salts of Drug-like Compounds. Source: MDPI. [Link]

  • Docking Methodologies (AutoDock): Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Source: PMC / NIH. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Aminopyrazole Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the aminopyrazole urea scaffold, a privileged structure in medicinal chemistry widely utilized to design Type I and Type II kinase inhibitors (e.g., VEGFR, Aurora, Trk). This document dissects the pharmacophore into its functional modules, details industrial-standard synthetic protocols, and analyzes the structure-activity relationships (SAR) that govern potency and selectivity. It is designed for medicinal chemists and pharmacologists requiring actionable insights for lead optimization.

The Pharmacophore: Anatomy of the Scaffold

The aminopyrazole urea scaffold functions as a "bi-dentate" or "tri-dentate" anchor within the kinase ATP-binding pocket. Its efficacy stems from its ability to bridge the hinge region and the allosteric hydrophobic pocket , mediated by a rigid urea linker.

Structural Modules
  • The Hinge Binder (Aminopyrazole):

    • Function: Mimics the adenine ring of ATP.

    • Interaction: Forms critical hydrogen bonds (donor/acceptor) with the kinase hinge backbone residues.

    • Regioisomerism: The 3-aminopyrazole and 4-aminopyrazole isomers are most common. The 3-amino variant often allows the pyrazole NH to donate to the hinge, while the 4-amino variant (seen in AT9283) positions the urea to project deep into the specificity pocket.

  • The Linker (Urea):

    • Function: Acts as a directional switch and hydrogen bond donor.

    • Interaction: The urea NH groups typically form a dual H-bond "staple" with the conserved Glu (from the

      
      C-helix) and the Asp  (of the DFG motif). This interaction is crucial for stabilizing the "DFG-out" (inactive) conformation in Type II inhibitors.
      
  • The Cap/Tail (Aryl/Heteroaryl Group):

    • Function: Occupies the hydrophobic allosteric pocket (adjacent to the ATP site) or extends towards the solvent front.

    • Interaction: Determines kinase selectivity (e.g., VEGFR vs. PDGFR) and physicochemical properties (logP, solubility).

Synthetic Strategies: Protocols & Causality

While direct coupling with isocyanates is possible, it often lacks control and requires handling toxic reagents. The Phenyl Carbamate Method is the preferred industrial route due to higher safety, stability of intermediates, and the ability to use complex amines that are not available as isocyanates.

Protocol: Carbamate-Mediated Urea Synthesis

Objective: Synthesis of 1-(1H-pyrazol-3-yl)-3-phenylurea derivatives.

Step 1: Formation of the Phenyl Carbamate Intermediate
  • Rationale: Phenyl chloroformate activates the aniline "Tail" under mild conditions, creating a stable crystalline intermediate (carbamate) that can be stored.

  • Reagents: Aniline derivative (1.0 eq), Phenyl chloroformate (1.05 eq), Pyridine or

    
     (base).
    
  • Solvent: THF or DCM (Anhydrous). Why? To prevent hydrolysis of the chloroformate.

Procedure:

  • Dissolve the aniline derivative in anhydrous THF at 0°C.

  • Add pyridine (1.1 eq) dropwise to scavenge HCl.

  • Add phenyl chloroformate (1.05 eq) slowly. Control exotherm to prevent bis-acylation.

  • Stir at RT for 1-2 hours.

  • Workup: Quench with water. The carbamate usually precipitates. Filter and wash with

    
    .
    
Step 2: Aminopyrazole Coupling
  • Rationale: The aminopyrazole nucleophile attacks the carbamate carbonyl, displacing phenol. This is driven by base and heat.

  • Reagents: Phenyl carbamate intermediate (from Step 1), 3-Aminopyrazole (1.0 eq),

    
     (Triethylamine) or DIPEA.
    
  • Solvent: DMSO or DMF. Why? Aminopyrazoles are polar; high-boiling polar aprotic solvents ensure solubility and facilitate the transition state at higher temps.

Procedure:

  • Dissolve the phenyl carbamate and 3-aminopyrazole in DMSO (0.5 M concentration).

  • Add

    
     (1.2 eq).
    
  • Heat to 60-80°C for 4-12 hours. Monitor by LCMS for disappearance of carbamate.

  • Workup: Pour reaction mixture into crushed ice/water. The urea product typically precipitates.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (MeOH/DCM).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Aniline Tail (R-NH2) Inter Phenyl Carbamate Intermediate Start->Inter THF, 0°C Pyridine Reagent Phenyl Chloroformate (PhOCOCl) Reagent->Inter Product Aminopyrazole Urea Inhibitor Inter->Product DMSO, 80°C Base (-PhOH) Core Aminopyrazole Nucleophile Core->Product

Figure 1: The Phenyl Carbamate route avoids unstable isocyanates, allowing for a convergent synthesis of diverse urea analogs.

Structure-Activity Relationship (SAR) Deep Dive

The Pyrazole Core (Hinge Interaction)

The pyrazole ring is the anchor. Modifications here drastically alter affinity.

  • N-Methylation: Methylating the pyrazole nitrogen (N1 or N2) often abolishes activity .

    • Mechanism:[1][2][3][4] The pyrazole NH is usually a hydrogen bond donor to the hinge region backbone carbonyl. Capping it removes this interaction.

  • C4-Substitution: Small groups (Methyl, F) at the C4 position of a 3-aminopyrazole can fill small hydrophobic pockets in the hinge region, often increasing potency by 2-5 fold.

The Urea Linker (The "Switch")
  • H-Bonding: Both urea nitrogens are critical. Alkylation of urea nitrogens (N-Me-Urea) typically results in a >100-fold loss in potency .

    • Mechanism:[1][2][3][4] The urea NHs must remain free to form the bidentate H-bond with the Glu/Asp pair in the

      
      C-helix/DFG motif.
      
The Distal Tail (Selectivity Determinant)

This is the most variable region. The "Tail" usually consists of a phenyl or heteroaryl ring.

  • 3-Trifluoromethyl (

    
    ) / 3-tert-butyl:  "Privileged" substitutions on the tail phenyl ring.
    
    • Effect: drastically improves potency (nM range).

    • Mechanism:[1][2][3][4] These bulky lipophilic groups fit into the hydrophobic allosteric pocket formed when the DFG motif flips (Type II binding).

  • Solubilizing Groups: Adding basic amines (morpholine, piperazine) to the tail improves physicochemical properties but must be positioned (usually para) to avoid steric clash with the hydrophobic pocket.

Data Presentation: Tail Substitution Effects

Table 1: Representative SAR of 3-aminopyrazole urea derivatives against VEGFR2 (KDR). Data synthesized from trends observed in Linifanib and related chemotypes.

CompoundTail Substituent (R)IC50 (VEGFR2)Electronic EffectLipophilicity (

)
SAR Interpretation
1 Phenyl (Unsubstituted)> 1000 nMNeutralModerateLacks hydrophobic pocket filling.
2 4-Fluoro-phenyl450 nME-Withdrawing+0.14Minimal improvement; F is too small.
3 3-Methyl-phenyl120 nMWeak Donor+0.56Better fit, but insufficient bulk.
4 3-Trifluoromethyl-phenyl 12 nM E-Withdrawing +0.88 Optimal. Strong hydrophobic interaction.
5 3-tert-Butyl-phenyl15 nMNeutral+1.98Excellent hydrophobic fit (Bioisostere to

).
6 4-Methoxy-phenyl800 nMDonor-0.02Electronic mismatch; potential steric clash.

Mechanism of Action & Signaling[1][4]

Aminopyrazole ureas frequently act as Type II Kinase Inhibitors .

  • Binding: They bind to the inactive conformation of the kinase (DFG-out).

  • Stabilization: The urea moiety bridges the ATP site and the allosteric pocket, "locking" the activation loop in a non-productive state.

  • Pathway Inhibition: By inhibiting receptor tyrosine kinases (RTKs) like VEGFR or Aurora kinases, they block downstream signaling cascades (MAPK/ERK, PI3K/Akt) responsible for proliferation and angiogenesis.

Visualization: Kinase Signaling Pathway

SignalingPathway VEGFR VEGFR / RTK (Cell Surface) RAS RAS VEGFR->RAS Phosphorylation Ligand Growth Factor (VEGF) Ligand->VEGFR Activation Inhibitor Aminopyrazole Urea Inhibitor Inhibitor->VEGFR Blocks ATP Binding (Type II Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Gene Transcription

Figure 2: The inhibitor targets the transmembrane RTK (e.g., VEGFR), preventing autophosphorylation and halting the RAS-RAF-MEK-ERK cascade.

Case Study: AT9283

Compound: 1-(4-(3-amino-1H-pyrazol-4-yl)phenyl)-3-(3-morpholinophenyl)urea.

  • Target: Aurora A/B, JAK2.

  • SAR Highlight: This molecule utilizes a 4-aminopyrazole connected to a phenyl ring.

    • The pyrazole acts as the hinge binder.

    • The urea links to a morpholine-substituted tail.

    • Outcome: The morpholine provides solubility and extends towards the solvent front, while the urea stabilizes the active site interactions. This demonstrates the versatility of the scaffold beyond simple VEGFR inhibitors.

References

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity.[5] Journal of Medicinal Chemistry.[5][6][7][8][9]

  • Dai, Y., et al. (2008). Identification of aminopyrazolopyridine ureas as potent VEGFR/PDGFR multitargeted kinase inhibitors.[10] Bioorganic & Medicinal Chemistry Letters.[7]

  • Dumas, J., et al. (2000).Synthesis and pharmacological characterization of the potent and selective p38 kinase inhibitor SB-203580. (Foundational work on urea/imidazole class inhibitors relevant to the scaffold evolution).
  • Pargellis, C., et al. (2002).Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. (Describes the Type II DFG-out binding mode utilized by urea inhibitors).
  • Goekjian, P. G., & Jirousek, M. R. (2001).Protein kinase C inhibitors as novel anticancer drugs.

Sources

Methodological & Application

using 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride for anti-inflammatory research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-(Pyridin-3-yl)-1H-pyrazol-3-amine Hydrochloride in Anti-Inflammatory Signaling

Executive Summary & Compound Profile

5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding hinge region of serine/threonine and tyrosine kinases.[1] In anti-inflammatory research, this core structure is frequently utilized as a chemical probe or lead fragment to interrogate signaling cascades involving p38 MAPK , JNK (c-Jun N-terminal kinase) , and RIPK1 (Receptor-Interacting Protein Kinase 1) .

Unlike complex late-stage drug candidates, this molecule serves as a simplified pharmacophore, allowing researchers to study the fundamental baseline inhibition of kinase-driven inflammatory cytokine production (TNF-


, IL-6, IL-1

) without the steric interference of large solubilizing tails.[1] The hydrochloride salt form significantly enhances aqueous solubility, facilitating more consistent dosing in cellular and in vivo models.
PropertyDetail
Chemical Name 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride
Core Scaffold Aminopyrazole-pyridine (Hinge Binder)
Primary Targets p38 MAPK, JNK, RIPK1 (ATP-competitive)
Key Application Inhibition of LPS-induced pro-inflammatory cytokines; Necroptosis modulation
Solubility Water (Moderate), DMSO (High), Ethanol (Low)
Storage -20°C (Desiccated); Protect from light

Material Handling & Solubilization Protocol

Causality: The hydrochloride salt improves water solubility compared to the free base, but the pyridine ring can still induce pH-dependent precipitation in buffered media. Proper acidification prevents "crashing out" during serial dilutions.[1]

Stock Solution Preparation (100 mM)
  • Weighing: Accurately weigh 5 mg of the compound.

  • Solvent: Add sterile DMSO (Dimethyl Sulfoxide) to achieve a 100 mM concentration.

    • Calculation: Volume (

      
      L) = [Mass (mg) / MW ( g/mol )] 
      
      
      
      10,000.[1]
    • Note: If the MW is approx.[1] 196.6 g/mol (Free base ~160 + HCl ~36.5), 5 mg requires ~254

      
      L DMSO.
      
  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into light-protective amber tubes (20

    
    L/tube) and store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).
    
Working Solution (Cell Culture)
  • Dilution Strategy: Do not add 100% DMSO stock directly to cells.

  • Intermediate Step: Prepare a 10x working solution in serum-free media or PBS.[1]

    • Example: To achieve 10

      
      M final, prepare 100 
      
      
      
      M intermediate (1
      
      
      L stock + 999
      
      
      L PBS).
  • Final Application: Add the intermediate solution to the cell culture well (1:10 dilution) to minimize DMSO shock (Final DMSO < 0.1%).

In Vitro Application: Macrophage Inflammation Model

Objective: Quantify the compound's efficacy in suppressing LPS-induced cytokine release in RAW 264.7 or THP-1 macrophages.[1]

Experimental Workflow
  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 6-well plates (for Western Blot) or 
      
      
      
      cells/well in 96-well plates (for ELISA).
    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Pre-treatment (Critical Step):

    • Replace media with fresh DMEM (1% FBS). Low serum prevents albumin binding from sequestering the compound.[1]

    • Add 5-(Pyridin-3-yl)-1H-pyrazol-3-amine HCl at graded concentrations (e.g., 0.1, 1, 10, 50

      
      M).
      
    • Incubate for 1 hour prior to stimulation.

    • Reasoning: ATP-competitive inhibitors require time to equilibrate and occupy the kinase pocket before the phosphorylation cascade is triggered.[1]

  • Stimulation:

    • Add Lipopolysaccharide (LPS) (Escherichia coli O111:B4) to a final concentration of 100 ng/mL .

    • Incubate for:

      • 30-60 mins: For MAPK phosphorylation (Western Blot).[1]

      • 18-24 hours: For Cytokine release (ELISA).

  • Readout & Analysis:

    • Western Blot: Lyse cells in RIPA buffer with phosphatase inhibitors.[1] Probe for p-p38 (Thr180/Tyr182), p-JNK, and Total p38/JNK.

    • ELISA: Collect supernatant. Quantify TNF-

      
       and IL-6 using standard sandwich ELISA kits.[1]
      

Mechanism of Action (MOA) Visualization

The following diagram illustrates the compound's intervention point within the MAPK/NF-


B signaling cascade. The pyrazole-amine core competes with ATP at the hinge region of p38 and JNK, preventing downstream phosphorylation of transcription factors like AP-1 and ATF2.[1]

MOA_Pathway cluster_MAPK MAPK Cascade LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK MKK3/6 / MKK4/7 TAK1->MKK p38 p38 MAPK / JNK (Inactive) MKK->p38 Phosphorylation p38_active p-p38 / p-JNK (Active) p38->p38_active ATP Required TF Transcription Factors (AP-1, ATF2) p38_active->TF Inhibitor 5-(Pyridin-3-yl)-1H-pyrazol-3-amine (ATP-Competitor) Inhibitor->p38 Blocks ATP Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TF->Cytokines Transcription

Figure 1: Mechanism of Action.[1] The compound acts as a hinge-binding scaffold, competitively inhibiting the ATP-dependent activation of p38 MAPK and JNK, thereby silencing downstream cytokine transcription.

In Vivo Protocol: Carrageenan-Induced Paw Edema

Rationale: This model rapidly assesses acute anti-inflammatory activity, specifically edema driven by COX-2 and neutrophil infiltration, which are downstream of the p38/MAPK pathway.

  • Animal Selection: Male Wistar rats (150–200 g) or C57BL/6 mice.

  • Formulation: Dissolve the hydrochloride salt in 0.5% Carboxymethylcellulose (CMC) or saline. The salt form allows for oral (p.o.) or intraperitoneal (i.p.) administration.[1]

  • Dosing:

    • Administer compound (e.g., 10, 30, 100 mg/kg) 1 hour prior to induction.

    • Include Vehicle Control (Saline/CMC) and Positive Control (Indomethacin 10 mg/kg).[1]

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
     Inhibition = 
    
    
    
    .[1]

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Precipitation in Media pH Shock or High ConcentrationDilute stock into PBS (pH 7.[1]4) before adding to media. Keep final concentration < 100

M.
High Cell Toxicity Off-target CDK InhibitionPerform an MTT assay to determine CC50.[1] This scaffold can inhibit CDKs (cell cycle) at high doses.[1]
No Inhibition Observed ATP Competition FailureThe intracellular ATP concentration (mM range) may outcompete the inhibitor. Increase dose or reduce serum (FBS) to 0.5%.
Variable In Vivo Results Rapid ClearancePyrazole-amines have short half-lives.[1] Consider multiple doses or formulating in PEG400/Saline (20:80).

References

  • Vertex Pharmaceuticals Inc. (2002). Pyrazolyl-amino-pyridine derivatives useful as kinase inhibitors. WO Patent 2002057259. Link

  • Chandra, T., et al. (2010). Synthesis of substituted pyrazoles as anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research. Link

  • Li, Y., et al. (2025).[2] Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Link[1]

  • Bawazir, W. (2020).[1][3] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

  • Alegaon, S.G., et al. (2014). Synthesis and pharmacophore modeling of 1,3,4-trisubstituted pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link[1]

Sources

high-throughput screening of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine Hydrochloride Analogs

Executive Summary & Scientific Rationale

The 5-(pyridin-3-yl)-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for the adenine ring of ATP. This motif is foundational in the design of Type I and Type II kinase inhibitors (e.g., targeting B-Raf, p38 MAPK, or CDKs).

This guide details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) high-throughput screening (HTS) campaign. We utilize TR-FRET because the long fluorescence lifetime of the lanthanide donor (Europium) allows for time-gated detection, effectively eliminating the short-lived background fluorescence common in small-molecule libraries containing nitrogen-rich heterocycles like pyrazoles.

Critical Consideration for Hydrochloride Salts: The library consists of hydrochloride salts. While this improves aqueous solubility for secondary assays, it poses a risk in DMSO stock preparation. The acidic microenvironment can degrade acid-sensitive analogs or shift the pH of low-volume assay droplets (1–5 µL) outside the enzyme’s optimal range. This protocol incorporates a high-capacity buffering strategy to mitigate this risk.

Workflow Visualization

The following diagram outlines the critical path from library management to hit validation.

HTS_Workflow cluster_QC Quality Control Loop Library Library Prep (10mM in DMSO) Echo Acoustic Dispensing (Echo 650) Library->Echo Source Plate Enzyme Enzyme Reaction (Kinase + Substrate) Echo->Enzyme 10 nL Transfer Detection TR-FRET Detection (Eu-Ab + Tracer) Enzyme->Detection 60 min Incubation Readout Signal Acquisition (EnVision) Detection->Readout 60 min Equilibration Analysis Data Analysis (Z' Calculation) Readout->Analysis RFU Ratio (665/615nm) Analysis->Echo Retest Failures

Figure 1: End-to-End HTS Workflow. Note the acoustic dispensing step to minimize compound waste and contact contamination.

Phase 1: Library Preparation & Management

Objective: Create a robust source plate that minimizes compound precipitation and acidity issues.

  • Solubilization:

    • Dissolve 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride analogs in 100% anhydrous DMSO to a target concentration of 10 mM .

    • Expert Insight: Do not use aqueous buffers for the master stock. The presence of water in long-term storage promotes hydrolysis.

  • Acidity Check (The "Gold Standard" Validation):

    • Randomly select 5% of the library. Dilute 1:100 in water and measure pH.

    • If pH < 5.0, the HCl counter-ion is dominating.

    • Correction: For the screening assay, ensure the kinase reaction buffer contains 50 mM HEPES (pH 7.5) rather than the standard 20 mM. This provides sufficient buffering capacity to neutralize the acidic carryover from the compound stock.

  • Plate Format:

    • Transfer stocks to 384-well Low Dead Volume (LDV) source plates (e.g., Labcyte/Beckman).

    • Centrifuge at 1000 x g for 1 minute to remove bubbles.

Phase 2: Assay Development (TR-FRET)

Mechanism: This assay uses a tracer (a fluorescently labeled ATP-competitive inhibitor) that binds to the kinase. A Europium-labeled antibody binds to the kinase tag (e.g., His-tag or GST-tag).

  • No Inhibitor: Tracer binds Kinase close to Antibody → FRET occurs (High Signal).

  • Inhibitor Present: Analog displaces Tracer → FRET disrupted (Low Signal).

TR_FRET_Mechanism Kinase Kinase (GST-Tagged) Ab Europium-Ab (Donor) Ab->Kinase Binds Tag Tracer Alexa647-Tracer (Acceptor) Ab->Tracer FRET Signal (If Bound) Tracer->Kinase Binds ATP Pocket Inhibitor Pyrazol-Amine Analog Inhibitor->Kinase Competes for Pocket Inhibitor->Tracer Displaces

Figure 2: TR-FRET Competitive Binding Mechanism. The pyrazole-amine analog competes with the tracer for the ATP binding site.

Phase 3: Screening Protocol (Step-by-Step)

Equipment:

  • Dispenser: Echo 650 (Acoustic) or equivalent.

  • Reader: PerkinElmer EnVision or BMG PHERAstar.

  • Plates: 384-well white, low-volume, non-binding surface (Corning 4514).

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection Mix: 2 nM Eu-anti-GST Antibody + 100 nM Kinase Tracer 236 (Invitrogen).

Step 1: Compound Transfer
  • Use the Echo to transfer 10 nL of library compounds (10 mM stock) into the assay plate.

  • Controls:

    • High Control (0% Inhibition): 10 nL DMSO.

    • Low Control (100% Inhibition): 10 nL Staurosporine (1 mM).

  • Final Compound Concentration: 10 µM (assuming 10 µL final volume).

Step 2: Enzyme Addition
  • Dilute the Target Kinase (e.g., BRAF V600E) to 2x concentration (e.g., 4 nM) in Kinase Buffer A.

  • Dispense 5 µL of the 2x Kinase solution into all wells.

  • Centrifuge plate (1000 rpm, 30 sec).

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-kinase binding.

Step 3: Detection Mix Addition
  • Prepare 2x Detection Mix (4 nM Eu-Ab + 200 nM Tracer) in Kinase Buffer A.

  • Dispense 5 µL of Detection Mix into all wells.

  • Total Assay Volume: 10 µL.

  • Incubate for 60 minutes at RT (protected from light).

Step 4: Plate Reading
  • Load plate into EnVision.

  • Settings:

    • Excitation: 337 nm (Laser) or 320 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay time: 50 µs (critical to gate out prompt fluorescence).

Phase 4: Data Analysis & Validation

Data Normalization

Calculate the Emission Ratio (ER) for every well:



Calculate % Inhibition:



Quality Control: Z-Factor (Z')

A valid HTS assay must have a Z' > 0.5.[1]



Where 

is standard deviation and

is mean of positive (p) and negative (n) controls.[1][2]

Table 1: Troubleshooting Common Failure Modes

SymptomProbable CauseCorrective Action
Low Z' (< 0.4) High variability in pipetting or meniscus effects.Switch to non-contact dispensing; centrifuge plates before reading.
Signal Drift Evaporation in edge wells.Use plate seals during incubation; humidified incubator.
False Positives Compound aggregation or fluorescence.TR-FRET minimizes fluorescence, but for aggregation, add 0.01% Triton X-100.
Low Signal Window Tracer concentration too high.Titrate tracer to

value; do not use excess tracer.
Hit Triage (PAINS Filter)

The aminopyrazole core is generally safe, but specific analogs may be Pan-Assay Interference Compounds (PAINS) .

  • Filter: Run hits through an electronic filter (e.g., Baell & Holloway rules) to flag rhodanines or enones that might have been synthesized as side-products.

  • Counter-Screen: Test hits in a "mismatched" TR-FRET assay (e.g., using a different kinase and antibody pair) to ensure the compound isn't simply quenching the Europium signal.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific.

  • Robers, M. B., et al. (2008). A homogeneous, high-throughput TR-FRET assay for the detection of kinase inhibitors. Analytical Biochemistry.

Sources

formulation of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride for oral administration

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Oral Formulation of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

Abstract

This document provides a comprehensive technical guide for the formulation of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride, a heterocyclic amine, into a solid oral dosage form. The guide is intended for researchers, scientists, and drug development professionals. It outlines critical pre-formulation studies, offers strategies for excipient selection with a focus on hydrochloride salt stability, and provides detailed protocols for a direct compression manufacturing process and subsequent analytical validation. The methodologies are grounded in established pharmaceutical principles to ensure scientific integrity and reproducibility.

Introduction: The Compound and its Challenges

5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride is a molecule of interest featuring a pyrazole ring, which is a common scaffold in many pharmacologically active compounds, and a pyridine moiety.[1][2][3] Pyrazole and its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The hydrochloride salt form is frequently employed for amine-containing active pharmaceutical ingredients (APIs) to enhance aqueous solubility and stability.[4]

However, the oral formulation of such a compound is not without its challenges. Key considerations include:

  • Physicochemical Stability: The pyrazole ring itself is generally stable to oxidation, but the overall molecule can be susceptible to hydrolysis, particularly if ester or other labile functional groups were present.[5][6][7]

  • Salt Form Stability (Disproportionation): Hydrochloride salts of weak bases can revert to the less soluble free base form in the presence of basic excipients, a phenomenon known as disproportionation. This can negatively impact dissolution and bioavailability.[8][9]

  • Hygroscopicity: Amine salts can be hygroscopic, which poses challenges for powder handling, manufacturing, and long-term stability.[10]

This guide provides a systematic approach to navigate these challenges, beginning with essential pre-formulation characterization.

Pre-Formulation Studies: Characterizing the API

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation design. The following studies are critical.

Physicochemical Properties

The initial step involves characterizing the fundamental properties of the API. While specific experimental data for this exact molecule is not publicly available, Table 1 outlines the key parameters to be determined and provides typical values based on analogous structures like pyrazole and pyridine.[2][11]

Table 1: Essential Physicochemical Parameters for 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

ParameterExperimental MethodRationale & SignificanceTypical/Expected Value
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8)Determines dissolution rate in the GI tract. As an HCl salt, solubility is expected to be highest at low pH.High at pH < pKa; decreases as pH approaches pKa.
pKa Potentiometric titration or UV-spectrophotometryThe pKa of the pyridine nitrogen and pyrazole amine will dictate the ionization state and thus solubility across the physiological pH range of the gut. Pyrazole is weakly basic (pKa ~2.5), while pyridine is a weak base (pKa ~5.2).[2][11]Expected pKa values in the range of 2.5-5.5.
LogP / LogD Shake-flask or HPLC methodPredicts membrane permeability. LogD at various pH values is more relevant for ionizable drugs.Varies with pH; essential for predicting absorption.
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses moisture uptake, which impacts powder flow, stability, and choice of manufacturing process and packaging.To be determined experimentally.
Solid-State Stability Forced degradation studies (Heat, humidity, light, acid/base hydrolysis, oxidation)Identifies degradation pathways and potential incompatibilities, as recommended by ICH guidelines.[6]Pyrazole rings are relatively stable, but the overall structure should be stressed.[7][12]
Pre-Formulation Workflow

The logical flow of pre-formulation studies is crucial for efficient development.

G cluster_0 Pre-Formulation Assessment API API Synthesis & Characterization Solubility Solubility Profiling (pH 1.2, 4.5, 6.8) API->Solubility pKa pKa Determination API->pKa Stability Forced Degradation (ICH Conditions) API->Stability Hygro Hygroscopicity (DVS Analysis) API->Hygro Decision Formulation Strategy Decision Solubility->Decision pKa->Decision Excipient Excipient Compatibility (Binary Mixtures) Stability->Excipient Hygro->Decision Excipient->Decision

Caption: Workflow for pre-formulation assessment of the API.

Formulation Development: An Immediate-Release Tablet

For initial clinical studies, a simple immediate-release oral solid dosage form, such as a tablet manufactured by direct compression, is often preferred for its simplicity and cost-effectiveness.

The Challenge of Disproportionation

The primary risk in formulating an amine hydrochloride salt is disproportionation, where a basic excipient accepts a proton from the API cation, converting the salt into its neutral, often less soluble, free base.

  • Mechanism: Drug-NH₃⁺Cl⁻ + Excipient⁻ ⇌ Drug-NH₂ + Excipient-H + Cl⁻

  • Problematic Excipients: Excipients with basic functional groups, such as magnesium stearate (a common lubricant) and sodium croscarmellose (a common disintegrant), are known to induce this reaction.[8][9] Magnesium stearate is particularly deleterious as it can also form the deliquescent salt magnesium chloride, leading to further physical instability.[8][9]

Excipient Selection Strategy

The key is to select inert or acidic excipients that will not compete for the proton on the API.

Table 2: Recommended Excipients for a Direct Compression Formulation

Functional ClassRecommended ExcipientRationale for Selection
Diluent / Filler Microcrystalline Cellulose (MCC) (e.g., Avicel® PH-102)Excellent compressibility and compatibility. It is inert and does not have a basic character.[9]
MannitolProvides good flow and compressibility; non-hygroscopic and has a cooling sensation which can improve palatability.[9]
Disintegrant CrospovidoneA non-ionic, pH-independent superdisintegrant that works by wicking and swelling. It lacks the basic carboxylate groups that can cause disproportionation.[9][13]
Lubricant Sodium Stearyl FumarateAn effective, less basic alternative to magnesium stearate. It is less likely to cause salt disproportionation.[8][9]
Stearic AcidAn acidic lubricant, making it compatible with hydrochloride salts.[9]
Glidant Colloidal Silicon DioxideImproves powder flow properties, which is essential for uniform die filling in direct compression.
Protocol 1: Direct Compression Manufacturing

This protocol outlines the steps for manufacturing a batch of immediate-release tablets. The direct compression (DC) process is chosen for its simplicity, as it avoids the use of water or heat, which could degrade a sensitive API.

1. Materials and Equipment:

  • 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride (API)

  • Microcrystalline Cellulose (Filler)

  • Crospovidone (Disintegrant)

  • Sodium Stearyl Fumarate (Lubricant)

  • Colloidal Silicon Dioxide (Glidant)

  • V-blender or equivalent tumble blender

  • Rotary tablet press with appropriate tooling

  • Sieves (e.g., 20 mesh, 60 mesh)

2. Procedure:

  • Sieving: Individually pass the API and all excipients (except the lubricant and glidant) through a 20-mesh sieve to break up any agglomerates.

  • Pre-blending: Add the sieved API, microcrystalline cellulose, and crospovidone to a V-blender. Blend for 15 minutes.

  • Glidant Addition: Pass the colloidal silicon dioxide through a 60-mesh sieve and add it to the V-blender. Blend for an additional 5 minutes.

  • Lubrication: Pass the sodium stearyl fumarate through a 60-mesh sieve and add it to the blend. This step is critical and should be brief to avoid over-lubrication, which can soften tablets. Blend for 3 minutes.

  • Compression: Transfer the final blend to the hopper of a rotary tablet press. Compress the blend into tablets using parameters optimized to achieve target tablet weight, hardness, and thickness.

  • De-dusting: Remove any excess powder from the tablets using a de-duster.

G cluster_1 Direct Compression Workflow Start Dispensing (API & Excipients) Sieve Sieving (De-agglomeration) Start->Sieve PreBlend Pre-Blending (API + Filler + Disintegrant) Sieve->PreBlend GlidantAdd Glidant Addition (Improved Flow) PreBlend->GlidantAdd Lubricate Final Lubrication (Prevents Sticking) GlidantAdd->Lubricate Compress Tablet Compression Lubricate->Compress End Finished Tablets Compress->End

Caption: Step-by-step workflow for the direct compression process.

Analytical Methods for Quality Control

Robust analytical methods are required to ensure the identity, strength, quality, and purity of the final product.

Protocol 2: Assay and Purity by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for quantifying the API and detecting any impurities or degradants. The following method is a robust starting point based on established methods for similar pyrazole derivatives.[14][15][16]

Table 3: RP-HPLC Method Parameters

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 10-90% B over 15 min) to be optimized
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely 254-330 nm range)[15]
Column Temperature 30 °C

1. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Water:Acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh and crush a number of tablets (e.g., 10) to determine the average tablet weight. Weigh an amount of powder equivalent to a single dose and dissolve in a volumetric flask with diluent to achieve a theoretical concentration within the calibration range. Sonicate and filter through a 0.45 µm filter before injection.

2. System Suitability:

  • Before sample analysis, inject the working standard solution (e.g., 25 µg/mL) five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Tailing factor should be ≤ 2.0.

  • Theoretical plates should be ≥ 2000.

3. Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.[15]

  • Inject the sample solutions and determine the concentration of the API by interpolating the peak area from the calibration curve.

Protocol 3: Dissolution Testing

Dissolution testing is performed to ensure that the drug is released from the tablet in a controlled and reproducible manner, which is a prerequisite for absorption.

Table 4: Dissolution Test Parameters (USP Apparatus II)

ParameterRecommended Condition
Apparatus USP Apparatus II (Paddles)
Dissolution Medium 900 mL of 0.1 N HCl (simulated gastric fluid)
Paddle Speed 50 RPM
Temperature 37 ± 0.5 °C
Sampling Times 5, 10, 15, 30, 45, 60 minutes
Quantification UV-Vis Spectrophotometry at λmax or HPLC

1. Procedure:

  • Place one tablet in each of the six dissolution vessels containing the pre-warmed dissolution medium.

  • Begin the test and withdraw samples at the specified time points.

  • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze for drug concentration using a validated analytical method (HPLC or UV-Vis).

  • Acceptance Criteria (Typical for Immediate-Release): Not less than 80% (Q) of the labeled amount of the API is dissolved in 30 minutes.

Conclusion

The successful oral formulation of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride hinges on a thorough pre-formulation investigation and a rational approach to excipient selection. The primary challenge, the potential for salt disproportionation, can be effectively mitigated by avoiding common basic excipients like magnesium stearate in favor of inert or acidic alternatives such as sodium stearyl fumarate and crospovidone. A direct compression manufacturing process offers a simple, efficient, and stable method for producing an immediate-release solid oral dosage form. The protocols provided herein offer a robust framework for the development, manufacture, and quality control of this promising compound, paving the way for further clinical investigation.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Springer. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • New Excipient Options for Oral Solid Dosage Drugs. Pharmaceutical Technology. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • What Are Excipients? 9 Common Examples. Colorcon. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. [Link]

  • Why formulate drugs as HCl salts when HCl is in stomach acid?. Chemistry Stack Exchange. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Scirp.org. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • 3-Pyridin-3-yl-1H-pyrazol-5-amine. Amerigo Scientific. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

Sources

Troubleshooting & Optimization

addressing variability in in vitro assay results with pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Center for Pyrazole Assay Optimization (CPAO) Technical Support & Methodological Guidance

Introduction: The Pyrazole Paradox

Welcome to the CPAO. You are likely here because your pyrazole-based hits are showing inconsistent


 values, "flat" Structure-Activity Relationships (SAR), or bell-shaped dose-response curves.

As a Senior Application Scientist, I often see researchers treat pyrazoles like standard "Lipinski-compliant" fragments. They are not. The pyrazole scaffold (


) introduces two specific biophysical liabilities: prototropic tautomerism  and colloidal aggregation . These are not merely "solubility issues"; they are dynamic chemical behaviors that change based on your buffer pH, plasticware, and even the humidity in your lab.

This guide moves beyond basic troubleshooting. We will implement self-validating protocols to isolate and eliminate these variables.

Module 1: Solubility & Colloidal Aggregation

The Silent False Positive Generator

The Mechanism: Many pyrazole derivatives, particularly those with lipophilic substituents (phenyl-, alkyl-), do not simply precipitate; they form colloidal aggregates in aqueous media. These colloids sequester enzymes, leading to non-specific inhibition. This is the #1 cause of false positives in pyrazole screening.

Diagnostic Workflow: If you observe steep Hill slopes (


) or varying potency with enzyme concentration changes, you likely have aggregation.
Troubleshooting Guide: Aggregation vs. Solubility
ObservationPotential Root CauseValidation Experiment
Steep Hill Slope (> 2.0) Colloidal Aggregation (Promiscuous inhibition)Detergent Challenge: Add 0.01% Triton X-100. If potency drops, it was aggregation.
Shift in

with Enzyme Conc.
Stoichiometric inhibition by aggregatesEnzyme Titration: Run assay at 1 nM and 10 nM enzyme. True inhibitors show constant

; aggregates shift.
Precipitation in Media "Crash out" from DMSO stockNephelometry/DLS: Measure light scattering at assay concentration (1% DMSO).
Time-Dependent Potency Loss Compound sticking to plastic (NSB)Pre-incubation Test: Incubate compound in plate for 30 mins before adding protein.
Visualizing the Aggregation Trap

The following diagram illustrates how standard solubility checks fail to detect bio-active aggregates.

AggregationPathway Stock DMSO Stock (10mM) Dilution Dilution into Buffer (1% DMSO) Stock->Dilution Rapid Mixing State1 Monomeric Solution (True Active) Dilution->State1 Low Conc / High Solubility State2 Colloidal Aggregate (Promiscuous Binder) Dilution->State2 Critical Aggregation Conc. (CAC) Result1 Valid Data State1->Result1 Specific Inhibition State3 Visible Precipitate (Inactive) State2->State3 Time / Saturation Result2 Artifact State2->Result2 False Positive (Sequesters Enzyme) Result3 Artifact State3->Result3 False Negative (Loss of Conc.)

Caption: Aggregation occurs at intermediate concentrations (CAC), often invisible to the naked eye but highly active in assays.[1]

Module 2: The Tautomerism Factor

The Chemical Chameleon

The Mechanism: Pyrazoles exist in equilibrium between two tautomers (


 and 

). The ratio depends heavily on the pH of your assay buffer .
  • Acidic/Neutral pH: May favor one tautomer.

  • Basic pH: May favor the anionic form or the alternate tautomer.

  • Impact: If your target protein binds Tautomer A, but your buffer pH favors Tautomer B, you will see artificially low potency.

Critical FAQ:

  • Q: Can I just use PBS (pH 7.4)?

    • A: Not blindly. If your pyrazole has a

      
       near 7.4, small pH fluctuations (e.g., temperature changes) will drastically shift the tautomeric ratio.
      
    • Recommendation: Measure the

      
       of your series. Choose a buffer pH at least 1 unit away from the compound's 
      
      
      
      to "lock" the ionization state, or test at multiple pH levels to map the "pH-Potency profile."

Module 3: Non-Specific Binding (NSB) & Plasticware

Pyrazoles are often lipophilic (


). They adsorb rapidly to polystyrene.

Protocol Adjustment:

  • Material: Switch from standard Polystyrene (PS) to Polypropylene (PP) for all intermediate dilution plates.

  • Surface Treatment: Use "Low-Binding" or "Non-Binding Surface" (NBS) assay plates.

  • Additives: Include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer before adding the compound. This saturates the plastic surface sites.

Module 4: The "Solubility-First" Optimization Protocol

Do not run your biological assay until you have validated the compound behavior using this workflow.

Step-by-Step Methodology

Step 1: The DMSO "Dry" Check

  • Context: DMSO is hygroscopic. Water uptake causes pyrazoles to crash out in the source plate.

  • Action: Use acoustic dispensing or single-use aliquots. Never store pyrazole DMSO stocks in humidified incubators or subjected to >3 freeze-thaw cycles.

Step 2: The Intermediate Dilution (The "3-Plate" Rule)

  • Direct transfer from 100% DMSO to assay buffer often causes immediate precipitation.

  • Protocol:

    • Source: 10 mM Stock (100% DMSO).

    • Intermediate: Dilute 1:20 into assay buffer + 0.01% Triton X-100 in a Polypropylene plate. (Result: 500 µM, 5% DMSO). Shake at 500 rpm for 10 mins.

    • Assay Plate: Transfer from Intermediate to Assay Plate (Final: 1% DMSO).

Step 3: The Detergent Challenge (Validation)

  • Run the dose-response curve under two conditions:

    • Condition A: Standard Buffer.

    • Condition B: Buffer + 0.01% Triton X-100 (freshly prepared).

  • Analysis: If

    
     increases significantly (potency drops) in Condition B, the compound was aggregating in Condition A.
    
Visualizing the Optimized Workflow

OptimizationProtocol cluster_prep Sample Prep cluster_assay Assay Execution Compound Pyrazole Stock (Avoid Freeze-Thaw) InterPlate Intermediate Plate (Polypropylene) + 0.01% Triton Compound->InterPlate Pre-dilution Shake Equilibration (10 min shake) InterPlate->Shake AssayPlate Assay Plate (Low-Binding Surface) Shake->AssayPlate Final Transfer Readout Readout (Valid IC50) AssayPlate->Readout

Caption: The "Intermediate Plate" step is critical for pyrazoles to ensure solubility equilibrium before protein contact.

References

  • Coussens, N. P., et al. (2017).[2] Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

    • Source:

  • Alkorta, I., & Elguero, J. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.

    • Source:

  • Popa-Burke, I., et al. (2014).[4] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[5]

    • Source:

  • Fukazawa, T., et al. (2010).[6] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[6] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[6]

    • Source:

Sources

Validation & Comparative

Comparative Guide: In Vivo Validation of Novel Pyrazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole scaffold remains a privileged structure. Unlike traditional carboxylic acid-based NSAIDs (e.g., Diclofenac, Indomethacin) that often cause severe gastric mucosal damage due to non-selective COX-1 inhibition, pyrazole derivatives—exemplified by Celecoxib —offer a pathway to selective COX-2 inhibition.

However, the validation of new pyrazole derivatives requires a rigorous in vivo framework to prove they offer a superior therapeutic index (high efficacy/low toxicity) compared to existing "coxibs." This guide outlines the critical validation workflow, moving beyond simple efficacy to address the translational hurdles of gastrointestinal (GI) safety and cardiovascular liability.

Mechanistic Basis & Signaling Pathways[1]

To validate a pyrazole derivative, one must understand where it acts. The anti-inflammatory potency of pyrazoles primarily stems from their ability to fit into the hydrophobic side pocket of the COX-2 enzyme, a pocket that is smaller or inaccessible in the constitutive COX-1 isoform.

The Arachidonic Acid Cascade & Pyrazole Intervention

The following diagram illustrates the inflammatory cascade and the specific intervention point of pyrazole derivatives compared to non-selective NSAIDs.

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 activation PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by Cytokines (IL-1β, TNF-α) PGs_Homeo Prostaglandins (Homeostatic) GI Mucosa Protection Platelet Aggregation COX1->PGs_Homeo PGs_Inflam Prostaglandins (Inflammatory) Pain, Fever, Edema COX2->PGs_Inflam NSAIDs Traditional NSAIDs (Indomethacin, Diclofenac) NSAIDs->COX1 Blocks NSAIDs->COX2 Blocks Pyrazoles Pyrazole Derivatives (Selective COX-2 Inhibition) Pyrazoles->COX1 Weak/No Block Pyrazoles->COX2 High Selectivity

Figure 1: Mechanism of Action. Pyrazoles preferentially target the inducible COX-2 pathway, sparing the COX-1 mediated gastroprotection.

Comparative Efficacy: The Data Landscape

When publishing your results, you must compare your novel compound against both a Non-Selective Standard (Indomethacin or Diclofenac) and a Selective Standard (Celecoxib).

Model A: Carrageenan-Induced Paw Edema (Acute Model)

This is the "Gold Standard" for rapid screening. The response is biphasic:

  • 0–2.5 h: Histamine/Serotonin release (Pyrazoles are less effective here).

  • 3.0–6.0 h: Prostaglandin release (Pyrazoles should show maximum efficacy here).

Representative Data Profile

The following table represents ideal comparative data for a high-potency pyrazole derivative (Compound Pyr-X).

Treatment GroupDose (mg/kg)Edema Vol (mL) @ 3h% Inhibition @ 3hEdema Vol (mL) @ 5h% Inhibition @ 5h
Control (Vehicle) -0.85 ± 0.04-0.92 ± 0.05-
Indomethacin 100.38 ± 0.0255.2% 0.35 ± 0.0361.9%
Celecoxib 200.41 ± 0.0351.7% 0.32 ± 0.0265.2%
Novel Pyr-X 200.39 ± 0.0254.1% 0.30 ± 0.0267.3%

Interpretation: A successful pyrazole derivative should match or slightly exceed the efficacy of Celecoxib at the 5-hour mark (the peak of COX-2 expression).

Model B: Ulcerogenic Liability (Safety Model)

This is the "Go/No-Go" decision point. High anti-inflammatory potency is irrelevant if the compound destroys the stomach lining.

CompoundDose (mg/kg)Ulcer Index (UI)Gastric Safety Margin
Control -0.00-
Indomethacin 2028.5 ± 2.1Low (Severe Damage)
Diclofenac 2022.1 ± 1.8Low
Celecoxib 1004.2 ± 0.5High
Novel Pyr-X 1003.8 ± 0.6High (Superior)

Validated Experimental Protocols

To ensure your data meets the E-E-A-T standards for publication, follow these specific workflows.

Protocol 1: Carrageenan-Induced Paw Edema

Objective: Quantify acute anti-inflammatory activity.

  • Animal Selection: Wistar albino rats (150–200g). Fasted for 12h prior to the experiment to normalize metabolism.

  • Drug Administration: Administer Test Compound, Standard, or Vehicle orally (p.o.) 1 hour prior to carrageenan injection.

    • Expert Tip: Oral gavage ensures exact dosing. Do not use IP injection for this assay as it alters absorption kinetics relevant to oral drugs.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

  • Measurement: Use a Digital Plethysmometer (water displacement) to measure paw volume.

    • Timepoints: 0h (baseline), 1h, 3h, 5h.

    • Calculation:% Inhibition = (Vc - Vt) / Vc * 100 (where Vc = mean edema of control, Vt = mean edema of treated).

Workflow Diagram: Paw Edema Assay

EdemaProtocol Acclimatization Acclimatization (7 Days) Fasting Fasting (12 Hours) Acclimatization->Fasting Grouping Grouping (n=6 per group) Fasting->Grouping Dosing Pre-Treatment (Test/Std Drug p.o.) T = -1 hr Grouping->Dosing Induction Carrageenan Inj. (Sub-plantar) T = 0 hr Dosing->Induction Measure1 Measure Vol (Phase 1: 1-2h) Induction->Measure1 Histamine Phase Measure2 Measure Vol (Phase 2: 3-5h) Measure1->Measure2 PG Phase Analysis Calculate % Inhibition Measure2->Analysis

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Assay. Note the critical pre-treatment step.

Protocol 2: Assessment of Ulcerogenic Index

Objective: Verify the "stomach-sparing" hypothesis of the pyrazole derivative.

  • Induction: Rats are fasted for 24h. Administer the test compound at a supratherapeutic dose (typically 3x-5x the effective anti-inflammatory dose) or use a "Cold Stress" model + Compound.

  • Termination: Sacrifice animals 6 hours post-dosing.

  • Examination: Remove stomach, open along the greater curvature, and wash with saline.

  • Scoring (Magnifying lens 10x):

    • 0 = Normal mucosa

    • 1 = Red coloration (Erythema)

    • 2 = Spot ulcers (< 1mm)

    • 3 = Hemorrhagic streaks (> 2mm)

    • 4 = Deep ulcers/Perforation[1]

  • Calculation: Ulcer Index (UI) = Mean Ulcer Score + (Number of Ulcerated Animals / Total Animals) * 10.[1]

Critical Analysis & Expert Insights

The "Coxib" Paradox

While pyrazoles are excellent for reducing GI toxicity, they carry a known risk of cardiovascular events (e.g., Rofecoxib withdrawal). This is due to the suppression of Prostacyclin (PGI2), a vasodilator and platelet inhibitor, without suppressing Thromboxane A2 (TXA2).

  • Recommendation: When publishing, include a discussion on the Selectivity Index (SI) . An extremely high SI (COX-2 >>> COX-1) is no longer the ultimate goal. A "balanced" inhibitor (moderate selectivity) often presents a safer long-term profile.

Solubility Challenges

Pyrazole derivatives are often highly lipophilic (LogP > 3), leading to poor oral bioavailability.

  • Formulation Tip: For in vivo studies, avoid simple water suspensions. Use 0.5% Carboxymethyl cellulose (CMC) or Tween 80 to ensure uniform drug dispersion. Inconsistent data often results from poor suspension, not lack of potency.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Abdellatif, K. R. A., et al. (2020). New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies.[2] Bioorganic Chemistry.

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Anti-Inflammatory Drugs. Scandinavian Journal of Rheumatology.

  • Kumar, S., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Reviews in Journal of Social Medicine.

  • Creative Biolabs. Carrageenan-Induced Paw Edema Modeling & Pharmacodynamics Service.[3]

Sources

Cross-Validation of Analytical Methods for Quantifying Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development[1]

Executive Summary & Strategic Rationale

In pharmaceutical development, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore for blockbuster drugs like celecoxib (COX-2 inhibitor), ruxolitinib (JAK inhibitor), and sildenafil . However, the physicochemical properties of pyrazoles—specifically their basicity (


 ~2.5) and polarity—present unique quantification challenges.

This guide details the cross-validation of analytical methods for pyrazoles. Cross-validation is not merely a regulatory checkbox; it is a risk-mitigation strategy. It ensures that data continuity is maintained when transitioning from a high-throughput, low-sensitivity method (e.g., HPLC-UV in early synthesis) to a high-sensitivity, matrix-complex method (e.g., LC-MS/MS in DMPK studies).

The Analytical Landscape: Selecting the Right Tool

Before validating, one must understand the limitations of each modality regarding pyrazole analysis.

Table 1: Comparative Performance Matrix for Pyrazole Quantification
FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[1]GC-MS (Alternative)
Primary Use Case QC, Purity, High-conc. formulationDMPK, Trace impurities, Biological matricesVolatile pyrazoles, Residual solvents
Sensitivity (LOQ)

g/mL range
ng/mL to pg/mL rangeng/mL range
Selectivity Moderate (Co-elution risks)High (MRM transitions)High (EI fragmentation)
Pyrazole Specifics Risk: Peak tailing due to silanol interaction.Benefit: Ion-pairing can retain polar pyrazoles.Risk: Derivatization often required for polar pyrazoles.
Throughput High (10-20 min/run)Very High (<5 min/run)Low to Moderate
Cost per Sample Low ($)High (

$)
Moderate (

)

Core Protocol: The Cross-Validation Workflow

This protocol describes the validation of a "Candidate Method" (e.g., a rapid LC-MS/MS method) against a "Reference Method" (e.g., a validated HPLC-UV pharmacopeial method).

Phase 1: The "Bridge" Experiment Design

To ensure statistical power, do not rely solely on calibration standards. You must use Bridge Samples —real-world samples containing the analyte in the relevant matrix.

Step-by-Step Protocol:

  • Sample Selection: Select

    
     samples spanning the full analytical range (Low, Medium, High concentration).
    
    • Expert Insight: Include 10% "challenge" samples (e.g., hemolyzed plasma or degraded formulation) to test matrix interference robustness.

  • Preparation: Split each homogeneous sample into two aliquots (Aliquot A and Aliquot B).

  • Execution:

    • Analyze Aliquot A using the Reference Method (e.g., HPLC-UV, C18 column, Phosphate buffer pH 2.5).

    • Analyze Aliquot B using the Candidate Method (e.g., LC-MS/MS, Biphenyl column, Formic acid).

  • Temporal Control: Analyze both sets within 24 hours to negate analyte stability issues.

Phase 2: Statistical Validation (Bland-Altman Analysis)

Correlation coefficients (


) are insufficient for method comparison because they ignore systematic bias. The Bland-Altman  difference plot is the mandatory standard for this analysis.
  • Calculate Differences: For each sample

    
    , calculate 
    
    
    
    .
  • Calculate Means: Calculate

    
    .
    
  • Plot: Scatter plot with

    
     on X-axis and 
    
    
    
    on Y-axis.[2]
  • Limits of Agreement (LoA): Calculate Mean Difference (

    
    ) and Standard Deviation (
    
    
    
    ).
    • Upper LoA =

      
      [3]
      
    • Lower LoA =

      
      
      

Acceptance Criteria: 95% of data points must fall within the LoA, and the LoA range must be within the clinically/experimentally acceptable error margin (typically


 for bioanalysis).

Visualization: Cross-Validation Logic Flow

The following diagram illustrates the decision-making process during method cross-validation.

CrossValidation Start Start: Method Transfer SelectSamples Select 30+ Bridge Samples (Spiked & Real Matrix) Start->SelectSamples SplitSamples Split Aliquots SelectSamples->SplitSamples RunRef Run Reference Method (e.g., HPLC-UV) SplitSamples->RunRef RunCand Run Candidate Method (e.g., LC-MS/MS) SplitSamples->RunCand DataProcess Data Processing Calculate Diff vs. Mean RunRef->DataProcess RunCand->DataProcess BlandAltman Bland-Altman Analysis DataProcess->BlandAltman CheckBias Is Systematic Bias = 0? BlandAltman->CheckBias CheckLoA Are 95% points within LoA? CheckBias->CheckLoA Yes FailBias Fail: Apply Correction Factor CheckBias->FailBias No (Significant Bias) Success Validation Successful Methods Equivalent CheckLoA->Success Yes FailPrecision Fail: Investigate Matrix Effect CheckLoA->FailPrecision No (High Variance)

Figure 1: Decision logic workflow for cross-validating analytical methods, emphasizing the Bland-Altman statistical checkpoint.

Expert Insight: Overcoming Pyrazole-Specific Challenges

The "Peak Tailing" Problem

Pyrazoles are basic nitrogenous heterocycles. On standard silica-based C18 columns, the lone pair on the nitrogen interacts with residual acidic silanols (


) on the stationary phase, causing severe peak tailing. This distorts integration and ruins cross-validation accuracy.

Causal Solution:

  • pH Modification:

    • Low pH Strategy: Use mobile phase pH < 3.0 (e.g., 0.1% Formic Acid or Phosphate Buffer).[4] This protonates the silanols (

      
       is unlikely, but rather it suppresses silanol ionization 
      
      
      
      ), reducing ionic interaction.
    • High pH Strategy: Use hybrid-silica columns (e.g., Waters XBridge) stable at pH > 10. This keeps the pyrazole deprotonated (neutral), improving peak shape.

  • Stationary Phase Selection:

    • Avoid "Type A" silica.[5]

    • Use "Type B" (high purity) or End-capped columns.

    • Recommendation:Biphenyl phases often provide superior selectivity for pyrazoles compared to C18 due to

      
       interactions.
      
The "Polarity" Problem (Retention Loss)

Small pyrazoles (e.g., 3,4-dimethylpyrazole) elute near the void volume (


) in Reverse Phase LC, leading to ion suppression in MS.

Protocol Adjustment:

  • Ion-Pairing: Add perfluoroalkanoic acids (e.g., heptafluorobutyric acid) to the aqueous phase to increase retention.

  • HILIC Mode: Switch to Hydrophilic Interaction Liquid Chromatography for highly polar pyrazole metabolites.

References

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. Retrieved from [Link]

  • McGeough, et al. (2022). Quantification of 3,4-dimethyl-1H-pyrazole using ion pair LC-MS/MS on a reversed phase column. Journal of Chromatography B. Retrieved from [Link]

  • Phenomenex. (2025). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Technical Guide. Retrieved from [Link]

  • Dolan, J. W. (2025). Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, handling, and disposal protocols for 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride (and its free base equivalent).[1][2]

Compound Classification: Heterocyclic amine / Kinase Inhibitor Intermediate. Primary Hazards: Skin/Eye Irritant (HCl salt), Respiratory Irritant, Potential Bioactive (Kinase Inhibition).

PART 1: EMERGENCY RESPONSE CARD (Immediate Action)

Scenario Immediate Action Protocol
Eye Contact DO NOT RUB. Flush immediately with saline/water for 15 minutes , lifting eyelids.[1][2] The HCl salt is acidic and can cause corneal damage. Seek ophthalmologist evaluation.
Skin Contact Brush off dry powder before wetting (to prevent concentrated acid formation). Wash with soap and water for 15 min.[3] Discard contaminated clothing.[4][5][6][7][8]
Inhalation Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Alert EHS if coughing persists (powder inhalation risk).
Ingestion Do NOT induce vomiting. Rinse mouth with water. Drink 200-300mL of water to dilute.[1][2] Contact Poison Control immediately.[8][9]
Spill (Solid) Stop. Evacuate immediate area. Don full PPE (Double Nitrile, N95/P100). Cover with damp absorbent pads to prevent dust. Scoop into hazardous waste container.

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT

1. GHS Classification (Inferred from SAR)

As a hydrochloride salt of a pyridine-pyrazole amine, this compound exhibits properties of both an organic base and an inorganic acid salt.[2]

  • Signal Word: WARNING

  • H315: Causes skin irritation (Acidic nature of HCl salt).

  • H319: Causes serious eye irritation (Corrosive potential to mucous membranes).[8][10]

  • H335: May cause respiratory irritation (Dust inhalation).[10]

  • Bioactivity Warning: This scaffold is a common pharmacophore in p38 MAPK , JNK , and Aurora kinase inhibitors . Treat as a Potent Compound (OEL < 10 µg/m³) until toxicological data proves otherwise.

2. The "Salt Effect" on Handling

The hydrochloride (HCl) form differs from the free base in three critical operational ways:

  • Hygroscopicity: It will absorb atmospheric moisture, becoming sticky and difficult to weigh accurately.

  • Acidity: Upon contact with sweat or mucous membranes, it hydrolyzes to release trace hydrochloric acid, causing immediate irritation.

  • Static Charge: Crystalline salts often accumulate static electricity, leading to "fly-away" powder during weighing.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on generic lab safety. Use this tiered approach based on the operation.

PPE Component Standard Handling (Solution/Sealed)High-Risk Handling (Open Powder/Weighing)Rationale
Respiratory Fume Hood (Sash at 18")N95 or P100 Respirator + Fume HoodFine dusts from HCl salts can bypass standard surgical masks.[1][2]
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 5-8 mil)Pyridine rings are highly permeable to organic solvents; double gloving prevents breakthrough during solubilization.[2]
Eye Protection Safety Glasses (Side Shields)Chemical Goggles Prevents dust entry into the tear duct/cornea.
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Protects wrists/forearms from dust settling between glove and coat cuff.
PPE Selection Logic Flowchart

PPE_Logic Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 100mg? Solid->Quantity Level1 Level 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves Liquid->Level1 Sealed Level2 Level 2 PPE: Fume Hood REQUIRED, Double Nitrile, N95 Backup Liquid->Level2 Open Handling Quantity->Level2 No (<100mg) Level3 Level 3 PPE: Biosafety Cabinet or PAPR, Tyvek Sleeves Quantity->Level3 Yes (>100mg)

Caption: Decision matrix for selecting PPE based on physical state and quantity of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine HCl.

PART 4: OPERATIONAL HANDLING PROTOCOLS

1. Weighing & Transfer (Critical Step)
  • The Problem: Static charge causes the powder to "jump" onto the balance pan or user.

  • The Fix: Use an anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.

  • Protocol:

    • Place balance inside the chemical fume hood.

    • Tare the weighing boat.

    • Neutralize static on the boat.

    • Transfer solid using a disposable plastic spatula (avoid metal if trace metal contamination is a concern for downstream biology).

    • Immediately recap the source vial.

2. Solubilization (DMSO/Water)
  • Solubility Profile: Soluble in DMSO (>50 mM) and Water (moderate, pH dependent).

  • Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic.

  • Step-by-Step:

    • Add the solvent (DMSO) to the powder, not powder to solvent, to prevent "puffing."

    • Vortex in short bursts (5 seconds) to avoid heating.

    • Visual Check: Ensure no floating crystals remain; sonicate for 2 minutes if necessary.

3. Reaction Setup (Synthesis Context)
  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, H2O2) and strong bases (NaOH) unless intended. Strong bases will deprotonate the HCl, liberating the free base which may precipitate out of aqueous solution.

  • Scavenging: If used in excess, unreacted aminopyrazole can be scavenged using aldehyde-functionalized silica or acidic resins.[2]

PART 5: WASTE DISPOSAL & DECONTAMINATION

NEVER pour pyridine-based compounds down the sink.[1][2][11] They are toxic to aquatic life and can disrupt municipal water treatment bacteria.

Disposal Workflow
Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Hazardous Solid Waste Bin (Incineration). Label: "Toxic Organic Solid."
Liquid Waste (Aqueous) Water, buffers containing trace compound.Aqueous Waste Carboy (pH adjusted 5-9).[1][2] Do not mix with oxidizers.[12]
Liquid Waste (Organic) DMSO, Methanol, reaction mother liquor.Halogenated/Non-Halogenated Solvent Waste . (Pyridine is often segregated; check local EHS).
Spill Cleanup Diagram

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Signage) Spill->Isolate PPE 2. Don PPE (Double Gloves, Goggles) Isolate->PPE Cover 3. Cover with Damp Pads PPE->Cover Scoop 4. Scoop to Waste Jar Cover->Scoop Clean 5. Wash Surface (Soap + Water) Scoop->Clean

Caption: Sequential workflow for safely managing a solid spill of the hydrochloride salt.

References

  • PubChem. (n.d.). Compound Summary: 3-Amino-5-(3-pyridyl)pyrazole (Free Base).[1][2] National Library of Medicine.[13] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride
Reactant of Route 2
5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.